5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Overview
Description
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by a spirocyclic structure, which includes a benzodioxole ring fused to a cyclohexane ring, with a nitro group attached to the benzodioxole moiety
Preparation Methods
The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclohexane]. The reaction conditions for this nitration process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] undergoes various chemical reactions, including:
Scientific Research Applications
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The molecular targets and pathways involved in these effects are subjects of ongoing research .
Comparison with Similar Compounds
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] can be compared with other nitro-substituted spirocyclic compounds, such as:
- 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane]
- 5-Nitrospiro[1,3-benzodioxole-2,1’-cycloheptane]
- 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclooctane]
These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical reactivity and biological activities . The uniqueness of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] lies in its specific ring size and the positioning of the nitro group, which can affect its overall properties and applications .
Properties
IUPAC Name |
5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQZKWSSUCGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351567 | |
Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-40-4 | |
Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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